![molecular formula C2H2Mg3O8 B8016270 Kinsei](/img/structure/B8016270.png)
Kinsei
Overview
Description
Kinsei is a useful research compound. Its molecular formula is C2H2Mg3O8 and its molecular weight is 226.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Kinsei suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kinsei including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kansei Engineering Research : Papers discussing Kansei engineering, a methodology that integrates human emotions and sensibilities into product design, were found. This method is used in various fields, including car interior design (Jindo & Hirasago, 1997) and construction machinery design (Nakada, 1997).
Kansei Information Visualization : A system named KINVISS (Kansei INformation VISualizing System) was developed to visualize individual Kansei information. This system is useful in fields like housing interior coordination (Kokubun et al., 2000).
Kinomics : This is a field of science studying global kinase activity, which is crucial in cellular activities. The research includes developing bioinformatics tools for kinomic data analysis, important for scientific and medical research (Dussaq et al., 2018).
Historical Research on Kinsei : There are studies on Japan's transition from medieval (Chusei) to early modern (Kinsei) society, which are more historical and cultural in nature rather than scientific (Hall et al., 1983).
Kansei Music System : Research on a music system that responds to music like a human, integrating feelings and emotions into musical interactions (Katayose & Inokuchi, 1989).
properties
IUPAC Name |
trimagnesium;dicarbonate;dihydroxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWBPOEMYKKBY-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Mg3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kinsei | |
CAS RN |
12125-28-9 | |
Record name | Magnesium carbonate hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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